molecular formula C6H9ClO2S B564484 1-Allylcyclopropane-1-sulfonyl chloride CAS No. 923032-59-1

1-Allylcyclopropane-1-sulfonyl chloride

Cat. No.: B564484
CAS No.: 923032-59-1
M. Wt: 180.646
InChI Key: AQYNREAFYINZPS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Allylcyclopropane-1-sulfonyl chloride typically involves the reaction of 1-allylcyclopropane-1-sulfonyl potassium with sulfuryl chloride. The reaction is carried out under reflux conditions in the presence of a solvent such as DMF (dimethylformamide). After the reaction, the volatile components are removed under reduced pressure, and water is added slowly to obtain the final product .

Chemical Reactions Analysis

1-Allylcyclopropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substitution products.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

    Common Reagents and Conditions: Typical reagents used in these reactions include sulfuryl chloride and DMF.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with nucleophiles can lead to the formation of different sulfonyl derivatives.

Scientific Research Applications

1-Allylcyclopropane-1-sulfonyl chloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Allylcyclopropane-1-sulfonyl chloride involves its role as a MEK inhibitor. MEK (mitogen-activated protein kinase kinase) is a key enzyme in the MAPK/ERK signaling pathway, which is involved in cell proliferation, differentiation, and survival. By inhibiting MEK, this compound can disrupt this signaling pathway, leading to the inhibition of cancer cell growth and proliferation .

Comparison with Similar Compounds

1-Allylcyclopropane-1-sulfonyl chloride can be compared with other similar compounds such as:

  • Cyclopropanesulfonyl chloride
  • Allyl chloride
  • Sulfuryl chloride

These compounds share similar structural features and chemical properties but differ in their specific applications and reactivity. For example, cyclopropanesulfonyl chloride is another sulfonyl chloride derivative, but it may have different reactivity and applications compared to this compound .

Properties

IUPAC Name

1-prop-2-enylcyclopropane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO2S/c1-2-3-6(4-5-6)10(7,8)9/h2H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQYNREAFYINZPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CC1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00657735
Record name 1-(Prop-2-en-1-yl)cyclopropane-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923032-59-1
Record name 1-Allylcyclopropanesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=923032-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Prop-2-en-1-yl)cyclopropane-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(prop-2-en-1-yl)cyclopropane-1-sulfonyl chloride
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Synthesis routes and methods

Procedure details

A solution of potassium 1-allylcyclopropane-1-sulfonate (3.44 g, 17.2 mmol), thionyl chloride (10 ml) and DMF (5 drops) was refluxed at 60° C. for 16 h. The volatiles evaporated under reduced pressure and the residue extracted with CH2Cl2 (50 ml). The extract was washed with water, dried (MgSO4) and evaporated to obtain the crude product as yellow gummy oil which was washed with hexane and used in the next reaction without further purification (2.7 g, 15 mmol, 87%). 1HNMR (300 MHz, CDCl3): δ 5.728 (m, 1H), 5.191 (t, 2H), 2.9 (d, 2H), 0.756 (m, 2H), 0.322 (m, 2H).
Name
potassium 1-allylcyclopropane-1-sulfonate
Quantity
3.44 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

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